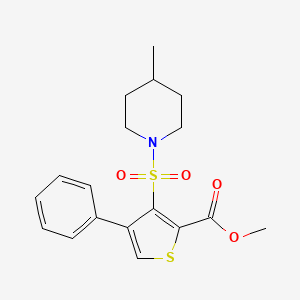![molecular formula C21H17FN4O4S B2432399 N-(6-((2-((benzo[d][1,3]dioxol-5-ilmetil)amino)-2-oxoetil)tio)piridazin-3-il)-3-fluorobenzamida CAS No. 1021075-51-3](/img/structure/B2432399.png)
N-(6-((2-((benzo[d][1,3]dioxol-5-ilmetil)amino)-2-oxoetil)tio)piridazin-3-il)-3-fluorobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide is a useful research compound. Its molecular formula is C21H17FN4O4S and its molecular weight is 440.45. The purity is usually 95%.
BenchChem offers high-quality N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cristalografía
El compuesto ha sido estudiado en el campo de la cristalografía . La estructura cristalina del benzo[d][1,3]dioxol-5-ilmetil 2-(6-metoxinaftalen-2-il)propanoato, un compuesto relacionado, ha sido analizada . Esto sugiere que el compuesto podría utilizarse en estudios cristalográficos adicionales para comprender su estructura y propiedades.
Desarrollo de Sensores
El compuesto tiene aplicaciones potenciales en el desarrollo de sensores . Un electrodo personalizado con pequeñas moléculas orgánicas, incluyendo este compuesto, podría utilizarse como un sensor TMI .
Actividades Antitumorales
El compuesto podría tener actividades antitumorales potenciales . Se sintetizó una serie de nuevas N-aril-5-(benzo[d][1,3]dioxol-5-ilmetil)-4-(terc-butil)tiazol-2-aminas y se evaluaron sus actividades antitumorales contra líneas celulares HeLa, A549 y MCF-7 . Esto sugiere que el compuesto podría utilizarse en investigación del cáncer y potencialmente en el desarrollo de nuevos tratamientos contra el cáncer.
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures have shown antitumor activities , suggesting that the targets could be related to cellular processes involved in tumor growth and proliferation.
Mode of Action
Based on the antitumor activities of similar compounds , it can be hypothesized that this compound may interact with its targets to induce apoptosis and cause cell cycle arrests, thereby inhibiting the growth and proliferation of tumor cells.
Biochemical Pathways
Given the potential antitumor activities of similar compounds , it can be inferred that this compound may affect pathways related to cell cycle regulation and apoptosis.
Result of Action
Similar compounds have shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in certain cell lines . Therefore, it can be hypothesized that this compound may have similar effects. These effects could potentially inhibit the growth and proliferation of tumor cells, thereby exhibiting antitumor activity.
Análisis Bioquímico
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies are ongoing to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-3-fluorobenzamide vary with different dosages in animal models
Propiedades
IUPAC Name |
N-[6-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4S/c22-15-3-1-2-14(9-15)21(28)24-18-6-7-20(26-25-18)31-11-19(27)23-10-13-4-5-16-17(8-13)30-12-29-16/h1-9H,10-12H2,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKZSIBYCKMTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 2-{[(4-ethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2432316.png)



![4-[(6-Piperazin-1-ylpyridin-3-yl)sulfonyl]morpholine](/img/structure/B2432321.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2432324.png)

![1-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]-4-phenylpiperazine](/img/structure/B2432327.png)
![N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2432328.png)


![N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2432333.png)
![[2-Bromo-4-[(Z)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2432336.png)
